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Compound of Interest

Compound Name: Cerium fod

Cat. No.: B15286238

Introduction

In Nuclear Magnetic Resonance (NMR) spectroscopy, overlapping signals in complex spectra
can pose a significant challenge to unambiguous structure elucidation. Lanthanide Shift
Reagents (LSRs) are powerful tools used to induce chemical shifts in the NMR spectrum of an
analyte, thereby resolving overlapping peaks and facilitating spectral interpretation. These
reagents are typically B-diketonate complexes of paramagnetic lanthanide ions. The interaction
between the lanthanide metal center, a Lewis acid, and a Lewis basic site on the analyte
molecule (such as hydroxyls, ketones, or amines) leads to a pseudocontact shift. The
magnitude of this induced shift is dependent on the distance and angle between the lanthanide

ion and the observed nucleus.

This application note focuses on the use of Cerium(lll) tris(6,6,7,7,8,8,8-heptafluoro-2,2-
dimethyl-3,5-octanedionate), commonly abbreviated as Ce(fod)s, as an NMR shift reagent.
Cerium-based reagents, along with those of praseodymium, neodymium, samarium, terbium,
and holmium, are known to typically induce upfield shifts (to a lower ppm value) in proton NMR
spectra.[1][2] This is in contrast to europium, erbium, thulium, and ytterbium complexes, which
generally cause downfield shifts.[1] The upfield shifting properties of Ce(fod)s can be
particularly advantageous for resolving signals that are crowded in the downfield region of the
spectrum.

Principle of Action
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The primary mechanism by which lanthanide shift reagents like Ce(fod)s induce shifts is the
pseudocontact interaction. This is a through-space magnetic interaction between the magnetic
moment of the unpaired f-electrons of the lanthanide ion and the nucleus being observed.[1]
The lanthanide ion creates a large magnetic anisotropy, resulting in shielding and deshielding
cones around it.[1] When the analyte coordinates to the lanthanide complex, its protons will
experience a shift in their resonance frequency depending on their position within these cones.
The rate of complexation and dissociation is typically fast on the NMR timescale, resulting in a
weighted-average signal for the free and complexed analyte.[1] Consequently, the observed
chemical shift is dependent on the concentration of the shift reagent.

The magnitude of the induced shift (Ad) is primarily dependent on the distance (r) and the
angle (6) between the lanthanide ion and the proton in question. Protons closer to the site of
coordination will experience a larger induced shift. This distance dependence is invaluable for
spectral assignment, as it allows for the correlation of the magnitude of the shift with the
proximity of a proton to the Lewis basic coordinating site.

Application Example: Resolving Proton Signals In
Borneol

To illustrate the utility of upfield shift reagents, we present data analogous to what would be
expected with Ce(fod)s, using the closely related praseodymium reagent, Pr(fod)s, on the
bicyclic alcohol, borneol. Borneol presents a rigid structure with several protons whose signals
are often clustered, making it an excellent candidate for demonstrating the resolving power of
LSRs.

Experimental Data

The following table summarizes the *H NMR chemical shifts of borneol in the absence of a shift
reagent and the lanthanide-induced shifts (LIS) at a 1:1 molar ratio of Pr(fod)s to borneol.
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Initial Chemical

Proton Assignment

Lanthanide-
Induced Shift (Ad)

Final Chemical

Shift (0) ppm ppm at 1:1 Ratio Shift (0) ppm
OH ~1.5 -25.0 -23.5
H-2 (endo) 4.0 -20.0 -16.0
H-1 1.8 -10.0 -8.2
H-6 (exo) 1.7 -8.0 -6.3
H-3 (exo) 2.4 -7.0 -4.6
H-3 (endo) 1.3 -6.0 -4.7
H-5 (exo) 1.9 -5.0 3.1
CHs-8 0.9 -4.0 -3.1
CHs-9 0.8 -3.5 -2.7
CHs-10 1.0 -3.0 -2.0

Note: Data is representative for Pr(fod)s, which exhibits similar upfield shifting behavior to

Ce(fod)s. The initial chemical shifts are approximate and can vary with solvent and

concentration. The LIS values are extrapolated to a 1:1 molar ratio for comparison.

Experimental Protocols
Materials and Equipment

e Analyte of interest (e.g., alcohol, ketone, amine)

NMR tubes

Microsyringe

Cerium(lll) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) [Ce(fod)s]

High-purity, dry, non-complexing deuterated solvent (e.g., CDCIs, CCls, CD2CI2)[1]
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NMR spectrometer

Sample Preparation Protocol

Analyte Solution Preparation: Prepare a solution of the analyte in the chosen deuterated
solvent at a suitable concentration for obtaining a good quality NMR spectrum (typically 5-20
mg in 0.5-0.7 mL of solvent).

Solvent Purity: Ensure the solvent is dry. Water strongly coordinates with lanthanide shift
reagents and can diminish their effectiveness.[1] If using CDClI;, it is advisable to remove the
ethanol stabilizer by passing it through a short plug of activated alumina.[1]

Shift Reagent Stock Solution: Prepare a stock solution of Ce(fod)s in the same deuterated
solvent. A typical concentration is around 0.1 M, but this can be adjusted based on the
solubility of the reagent and the desired incremental additions.

Initial Spectrum: Acquire a standard *H NMR spectrum of the analyte solution before adding
any shift reagent. This will serve as the reference (0 equivalent) spectrum.

Titration Protocol

Incremental Addition: Using a microsyringe, add a small, precise aliquot of the Ce(fod)s stock
solution to the NMR tube containing the analyte solution. A typical starting point is to add 0.1
molar equivalents of the shift reagent relative to the analyte.

Mixing: Gently invert the NMR tube several times to ensure thorough mixing.
Spectrum Acquisition: Acquire an NMR spectrum after each addition of the shift reagent.

Repeat: Continue the incremental additions (e.g., 0.2, 0.3, 0.4, 0.5 equivalents, and so on)
and subsequent spectral acquisitions. It is crucial to keep track of the signals to correctly
assign the shifted peaks.[1]

Data Analysis: Plot the chemical shift (&) of each proton signal as a function of the molar
ratio of [Ce(fod)s]/[Analyte]. The slope of this plot for each proton is proportional to its
induced shift.
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Visualizations
Logical Workflow for Using Ce(fod)s
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Workflow for NMR Peak Separation using Ce(fod)s
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Analyte-Shift Reagent Interaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Cerium (fod)s as an
NMR Shift Reagent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15286238#using-cerium-fod-as-an-nmr-shift-reagent-
for-peak-separation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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